molecular formula C8H8FNO3 B2458601 (R)-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid CAS No. 1212934-96-7

(R)-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid

Cat. No.: B2458601
CAS No.: 1212934-96-7
M. Wt: 185.154
InChI Key: FAESPUPJJGMLKW-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid is a chiral amino acid derivative with a fluorine atom and a hydroxyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-hydroxyacetophenone.

    Amination: The ketone group of 5-fluoro-2-hydroxyacetophenone is converted to an amino group through reductive amination.

    Chiral Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity starting materials, controlling reaction temperatures, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

    Oxidation: 5-Fluoro-2-hydroxybenzaldehyde.

    Reduction: 2-Amino-2-(5-fluoro-2-hydroxyphenyl)ethanol.

    Substitution: 2-Amino-2-(5-azido-2-hydroxyphenyl)acetic acid.

Scientific Research Applications

®-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions.

    Medicine: It has potential therapeutic applications due to its structural similarity to natural amino acids.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator by binding to the active site of enzymes, thereby affecting their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(5-chloro-2-hydroxyphenyl)acetic acid
  • 2-Amino-2-(5-bromo-2-hydroxyphenyl)acetic acid
  • 2-Amino-2-(5-iodo-2-hydroxyphenyl)acetic acid

Uniqueness

®-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in drug design and development.

Properties

IUPAC Name

(2R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c9-4-1-2-6(11)5(3-4)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAESPUPJJGMLKW-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)[C@H](C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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